molecular formula C8H14O3 B12863769 6-(Ethoxymethyl)dihydro-2H-pyran-3(4H)-one

6-(Ethoxymethyl)dihydro-2H-pyran-3(4H)-one

Katalognummer: B12863769
Molekulargewicht: 158.19 g/mol
InChI-Schlüssel: SFTIROHJJNZNJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Ethoxymethyl)dihydro-2H-pyran-3(4H)-one is an organic compound belonging to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by the presence of an ethoxymethyl group attached to the dihydropyran ring, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethoxymethyl)dihydro-2H-pyran-3(4H)-one can be achieved through various methods. One common approach involves the reaction of dihydropyran with ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Ethoxymethyl)dihydro-2H-pyran-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

6-(Ethoxymethyl)dihydro-2H-pyran-3(4H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(Ethoxymethyl)dihydro-2H-pyran-3(4H)-one involves its interaction with specific molecular targets. The ethoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its biological and chemical activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Ethoxymethyl)dihydro-2H-pyran-3(4H)-one stands out due to its unique ethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic applications and research studies .

Eigenschaften

Molekularformel

C8H14O3

Molekulargewicht

158.19 g/mol

IUPAC-Name

6-(ethoxymethyl)oxan-3-one

InChI

InChI=1S/C8H14O3/c1-2-10-6-8-4-3-7(9)5-11-8/h8H,2-6H2,1H3

InChI-Schlüssel

SFTIROHJJNZNJU-UHFFFAOYSA-N

Kanonische SMILES

CCOCC1CCC(=O)CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.